Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a phenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrimidine derivatives with ethyl acetoacetate under basic conditions, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: NaBH4, LiAlH4
Hydrolysis agents: HCl, NaOH
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Pharmacology: It is evaluated for its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.
Industry: The compound is used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress, leading to decreased apoptosis and inflammation . The compound’s neuroprotective effects are attributed to its ability to modulate the expression of key proteins involved in cell survival and stress response .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Shares a similar pyrimidine core but differs in the substitution pattern.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Another pyrimidine derivative with neuroprotective properties.
Uniqueness
Ethyl 2-(methylthio)-5-oxo-8-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both a pyrido[2,3-d]pyrimidine core and a phenyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H15N3O3S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-5-oxo-8-phenylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15N3O3S/c1-3-23-16(22)13-10-20(11-7-5-4-6-8-11)15-12(14(13)21)9-18-17(19-15)24-2/h4-10H,3H2,1-2H3 |
InChI Key |
BKTVSZLAXVMRTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=NC(=NC=C2C1=O)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
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